molecular formula C9H11IO2 B8319160 4-Iodo-2-methoxymethoxy-1-methyl-benzene

4-Iodo-2-methoxymethoxy-1-methyl-benzene

Cat. No.: B8319160
M. Wt: 278.09 g/mol
InChI Key: MZLJLRVDRKKRNN-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxymethoxy-1-methyl-benzene is a valuable halogenated aromatic compound designed for use as a key synthetic intermediate in research and development. The iodine substituent on the benzene ring makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings . These reactions are fundamental for constructing complex biaryl structures and conjugated systems often found in advanced materials and pharmaceutical candidates. The methoxymethoxy (MOM) protecting group on the 2-position is a critical functional feature, offering orthogonal protection for a phenolic hydroxyl group during multi-step synthetic sequences . This allows researchers to selectively manipulate other parts of the molecule under a wide range of reaction conditions before the MOM group is cleaved in a later stage to reveal the free phenol. This compound is rigorously analyzed to ensure high purity, typically confirmed by techniques such as GCMS, HPLC, and NMR spectroscopy . It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use. Proper storage conditions are recommended to maintain its stability and performance in sensitive chemical syntheses.

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

4-iodo-2-(methoxymethoxy)-1-methylbenzene

InChI

InChI=1S/C9H11IO2/c1-7-3-4-8(10)5-9(7)12-6-11-2/h3-5H,6H2,1-2H3

InChI Key

MZLJLRVDRKKRNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)OCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

1-Iodo-4-methoxy-2-methylbenzene
  • Molecular Formula : C8H9IO .
  • Molecular Weight : 248.06 g/mol .
  • Structure : Methoxy (-OCH3) at position 4, methyl (-CH3) at position 2, iodine at position 1.
  • Properties : Exhibits planar molecular geometry with intra-molecular halogen bonding (I···O interactions) influencing crystal packing .
  • Applications : Used in crystallography studies to probe halogen bonding .
4-Iodo-1-methoxy-2-methylbenzene
  • Synonyms: 2-Methyl-4-iodoanisole, 4-iodo-3-methylanisole .
  • Molecular Formula : C8H9IO .
  • CAS : 75581-11-2 .
  • Structure : Methoxy at position 1, methyl at position 2, iodine at position 3.
  • Key Difference: Structural isomer of the above, with iodine and methoxy groups swapped.
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene
  • Molecular Formula : C9H11BrO3 .
  • Molecular Weight : 247.09 g/mol .
  • Structure : Methoxymethoxy (-OCH2OCH3) at position 2, bromine at position 4, methoxy at position 1.
  • Relevance : Demonstrates the impact of methoxymethoxy groups on steric hindrance and solubility. Bromine’s lower electronegativity compared to iodine reduces its participation in halogen bonding .

Halogen and Functional Group Comparisons

Halogen Substitution (I vs. Br)
  • 4-Bromo-2-iodo-1-methoxybenzene (C7H6BrIO):
    • Molecular Weight: 312.93 g/mol .
    • Reactivity: Bromine’s lower leaving-group ability compared to iodine makes it less reactive in cross-coupling reactions.
  • 2-Bromo-4-iodo-1-methoxybenzene : Used in Suzuki-Miyaura couplings due to iodine’s superior reactivity .
Nitro vs. Methoxymethoxy Groups
  • 1-Iodo-4-methoxy-2-nitrobenzene (C7H6INO3): Nitro groups (-NO2) are electron-withdrawing, reducing electron density at the iodine site and stabilizing negative charge in substitution reactions . Crystal Structure: Features zigzag chains via I···O halogen bonding (3.0295 Å) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Key Functional Groups Notable Properties
4-Iodo-2-methoxymethoxy-1-methyl-benzene* 294.07 (calculated) I Methoxymethoxy, methyl High polarity, potential for halogen bonding
1-Iodo-4-methoxy-2-methylbenzene 248.06 I Methoxy, methyl Planar structure, I···O interactions
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene 247.09 Br Methoxymethoxy, methoxy Lower reactivity than iodine analogs
1-Iodo-4-methoxy-2-nitrobenzene 297.03 I Nitro, methoxy Electron-deficient aromatic ring

*Hypothesized data based on structural analogs.

Challenges and Limitations

  • Synthesis Complexity : Introducing methoxymethoxy groups requires protective strategies (e.g., using MOM-protecting groups), increasing synthetic steps .
  • Steric Hindrance : Bulky substituents at positions 1 and 2 may hinder electrophilic substitution at position 4.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Iodo-2-methoxymethoxy-1-methyl-benzene?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a benzene ring. A common approach involves:

  • Step 1 : Electrophilic iodination at the para position using iodine monochloride (ICl) in acetic acid .
  • Step 2 : Protection of the hydroxyl group as a methoxymethoxy (MOM) ether using chloromethyl methyl ether (MOMCl) and a base like DIPEA in anhydrous dichloromethane .
  • Step 3 : Methylation at the ortho position via Friedel-Crafts alkylation with methyl iodide (MeI) and a Lewis acid catalyst (e.g., AlCl₃) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol are recommended.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm, aromatic protons split by iodine’s anisotropic effect) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~292.0 amu).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Q. What solvents and storage conditions are critical for maintaining stability?

  • Methodological Answer :

  • Solubility : Soluble in THF, dichloromethane, and ethyl acetate; sparingly soluble in water.
  • Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent iodine dissociation and photodegradation .

Advanced Research Questions

Q. How does the methoxymethoxy group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • The MOM group acts as an electron-donating substituent, directing palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to the iodine site. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C, 12 hr). Monitor regioselectivity via LC-MS and compare with DFT calculations (e.g., Gaussian 16) .
  • Contradiction Note : Some studies report competing C–O bond cleavage under harsh conditions; optimize catalyst loading (≤5 mol%) to minimize side reactions .

Q. What strategies enable enantioselective functionalization of this scaffold for medicinal chemistry?

  • Methodological Answer :

  • Chiral Auxiliaries : Attach a menthol-derived chiral group to the methyl substituent, enabling asymmetric alkylation or cyclopropanation .
  • Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with Cu(I) for Ullmann-type couplings to introduce stereogenic centers .
  • Evaluation : Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10).

Q. How can computational methods predict reactivity in retrosynthetic pathways?

  • Methodological Answer :

  • Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys or Pistachio) to prioritize disconnections at the iodine or MOM group.
  • Mechanistic Insights : DFT calculations (B3LYP/6-31G*) model transition states for C–I bond activation, guiding catalyst selection .
  • Validation : Compare predicted yields with experimental data from parallel reactions under varying conditions (temperature, solvent polarity) .

Data Contradiction Analysis

Q. Why do reported yields for iodination vary across studies?

  • Resolution :

  • Electrophilic Source : ICl vs. NIS (N-iodosuccinimide) may lead to differing yields (ICl is more reactive but less selective).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate iodination but increase byproduct formation. Balance reactivity and selectivity using acetic acid .
  • Reference : Contrast protocols from (ICl in AcOH) and (NIS in DCM) to identify optimal conditions.

Research Applications Table

Application AreaMethodologyKey Reagents/ConditionsReference
Medicinal Chemistry Synthesis of kinase inhibitorsSuzuki coupling with pyridinylboronic acids
Materials Science Polymer functionalizationSonogashira coupling with terminal alkynes
Catalysis Ligand design for asymmetric catalysisChiral MOM-protected intermediates

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